1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23/h1-4,7,9H,5-6,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLNUBKCBPTWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and formamidines under acidic or basic conditions.
Introduction of the aminoethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with an appropriate aminoethyl halide in the presence of a base.
Attachment of the nitrophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine derivative reacts with a nitrophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
- In contrast, 5-(4-nitrobenzylideneamino)-substituted analogs demonstrate potent cytotoxicity (IC50 = 11 µM against MCF-7 cells), highlighting the nitro group’s role in improving activity .
- Aminoethyl vs.
- Diverse Applications : Substituents dictate therapeutic targeting. For example, Epimidin’s 4-methoxyphenyl and piperazine groups confer anticonvulsant activity , while dichlorophenyl/thiolane derivatives () target fascin protein in cancer .
Table 2: Antitumor Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-ones
SAR Trends :
N5 Aromatic Substitution: Aromatic groups at N5 (e.g., nitrobenzylideneamino, 4-nitrophenylmethyl) significantly enhance activity over non-aromatic substituents (e.g., amino group, IC50 = 84 µM) .
Electronic Effects: EWGs (e.g., NO2) outperform electron-donating groups (e.g., OCH3 in Epimidin) in antitumor contexts. The nitro group’s resonance stabilization likely improves target binding .
Azomethine Spacer : Derivatives with azomethine (Schiff base) linkages (e.g., 10a–e in ) show superior activity to direct phenyl substitutions, suggesting spacer flexibility enhances target interaction .
Biological Activity
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14N6O3
- Molecular Weight : 314.30 g/mol
- CAS Number : 1105197-15-6
The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core substituted with a nitrophenyl group and an aminoethyl chain, which may influence its biological interactions.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases or phosphatases that play critical roles in cancer cell proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
- Anti-inflammatory Effects : The presence of the nitrophenyl group may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., HeLa and A549) while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Case Study 2 : In a rodent model of Parkinson's disease, administration of pyrazolo derivatives resulted in reduced neuroinflammation and improved motor function. This was linked to the modulation of inflammatory cytokines and increased levels of neurotrophic factors .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
